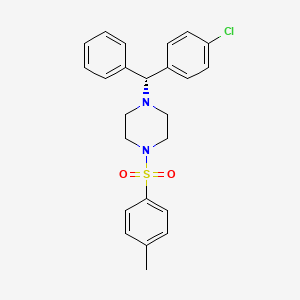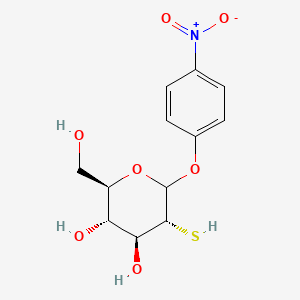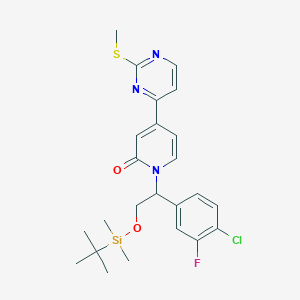
9-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole is a complex organic compound that features a carbazole core substituted with a phenyl group and a boronic ester group
Preparation Methods
The synthesis of 9-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole typically involves multiple steps. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between a boronic acid or ester and an aryl halide. The reaction conditions often involve the use of a base such as potassium carbonate in a solvent like toluene or ethanol, under an inert atmosphere .
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the boronic ester group.
Scientific Research Applications
9-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole has several scientific research applications:
Chemistry: It is used in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Biology: It can be used in the development of fluorescent probes for biological imaging.
Industry: Used in the production of organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of this compound largely depends on its application. In organic synthesis, it acts as a reactant that can form various products through coupling reactions. In biological applications, it may interact with specific molecular targets, such as proteins or nucleic acids, through non-covalent interactions like hydrogen bonding and π-π stacking .
Comparison with Similar Compounds
Similar compounds include other carbazole derivatives and boronic esters. What sets 9-Phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole apart is its unique combination of a carbazole core with a boronic ester group, which provides distinct reactivity and application potential. Other similar compounds might include:
- 9-Phenylcarbazole
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl derivatives .
Properties
Molecular Formula |
C24H24BNO2 |
|---|---|
Molecular Weight |
369.3 g/mol |
IUPAC Name |
9-phenyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole |
InChI |
InChI=1S/C24H24BNO2/c1-23(2)24(3,4)28-25(27-23)19-14-10-16-21-22(19)18-13-8-9-15-20(18)26(21)17-11-6-5-7-12-17/h5-16H,1-4H3 |
InChI Key |
QFWYJTLSIFZXCK-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C3C4=CC=CC=C4N(C3=CC=C2)C5=CC=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6,8-Dibromo-2-(((tert-butyldimethylsilyl)oxy)methyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B11826137.png)

![[2-(Hydroxymethyl)naphthalen-1-yl]methanol](/img/structure/B11826151.png)

![(3R,8S,10S,13S,14S,Z)-17-Ethylidene-10,13-dimethyl-2,3,4,5,6,7,8,10,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B11826160.png)

![Methyl 7-bromo-9H-pyrido[3,4-b]indole-1-carboxylate](/img/structure/B11826184.png)
![(2R,3E)-4-[(1R,2R,6S)-1,3,3-Trimethyl-7-oxabicyclo[4.1.0]hept-2-yl]-3-buten-2-ol](/img/structure/B11826195.png)
![methyl (S)-3-amino-3-(benzo[d][1,3]dioxol-5-yl)propanoate](/img/structure/B11826210.png)

